1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea is a synthetic organic compound that features a benzoxepin ring system substituted with a chlorine atom and a thiophenylmethyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzoxepin ring.
Urea Formation: Reaction of the benzoxepin derivative with thiophen-3-ylmethyl isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiophene ring or other reactive sites.
Reduction: Reduction of the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chlorine-substituted position.
Scientific Research Applications
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea may have various applications in scientific research, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structure.
Biological Studies: Examination of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
The presence of the thiophen-3-ylmethyl group in 1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea may confer unique properties, such as specific binding affinities or reactivity, compared to its analogs.
Properties
IUPAC Name |
1-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-3-4-13-14(2-1-6-21-15(13)8-12)19-16(20)18-9-11-5-7-22-10-11/h3-5,7-8,10,14H,1-2,6,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKAZYKNJGQORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Cl)OC1)NC(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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